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molecular formula C16H12O3 B8784263 4-Fluoroephedrone-d3 Hydrochloride

4-Fluoroephedrone-d3 Hydrochloride

Cat. No. B8784263
M. Wt: 252.26 g/mol
InChI Key: XBPLURLJIACOAL-UHFFFAOYSA-N
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Patent
US07309718B2

Procedure details

To 280 ml of an ethanol solution containing 20.0 g (79.3 mmol) of 3-(4-methoxybenzylidene)phthalide were added 16.6 ml (119 mmol) of triethylamine and Raney nickel (available from Kawaken Finechemical, developed nickel catalyst NTD-65, 24 ml), and the resulting mixture was stirred at 80° C. for 2.5 hours under pressure with hydrogen (10 atm).
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([CH:7]=[C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:10](=[O:11])[O:9]2)=[CH:5][CH:4]=1.C(N(CC)CC)C.[H][H]>[Ni].C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][CH2:8][C:17]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:10]([OH:11])=[O:9])=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
16.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
24 mL
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
COC1=CC=C(C=C2OC(=O)C3=CC=CC=C23)C=C1
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)CCC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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